Boc-N-methyl-D-norvaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-methyl-D-norvaline typically involves the protection of the amino group of D-norvaline with the Boc group. This is achieved by reacting D-norvaline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Análisis De Reacciones Químicas

Types of Reactions: Boc-N-methyl-D-norvaline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol.

Amidation: Carboxylic acids, acid chlorides, and catalysts like 2-chloropyridine and trifluoromethanesulfonyl anhydride.

Major Products:

Deprotection: Removal of the Boc group yields N-methyl-D-norvaline.

Amidation: Formation of amides with various carboxylic acids.

Aplicaciones Científicas De Investigación

Boc-N-methyl-D-norvaline is widely used in scientific research due to its unique properties:

Peptide Synthesis:

Drug Development: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Biological Studies: It is employed in studies involving protein structure and function, as well as enzyme-substrate interactions.

Mecanismo De Acción

The mechanism of action of Boc-N-methyl-D-norvaline primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic processes, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical reactions, such as peptide bond formation .

Comparación Con Compuestos Similares

Boc-N-methyl-L-norvaline: Similar in structure but with the L-isomer of norvaline.

Boc-N-methyl-D-leucine: Another Boc-protected amino acid with a different side chain.

Boc-N-methyl-D-valine: Similar Boc-protected amino acid with a different side chain.

Uniqueness: Boc-N-methyl-D-norvaline is unique due to its specific stereochemistry (D-isomer) and the presence of a methyl group on the amino acid side chain. This combination provides distinct properties that are valuable in peptide synthesis and other applications .

Actividad Biológica

Boc-N-methyl-D-norvaline is a synthetic amino acid derivative that has garnered interest in the fields of peptide synthesis and drug development. This compound, characterized by its unique structural features, plays a significant role in various biological activities, particularly in enhancing the stability and functionality of peptides. This article explores the biological activity of this compound, including its mechanism of action, applications in research, and comparative analysis with related compounds.

Chemical Structure and Properties

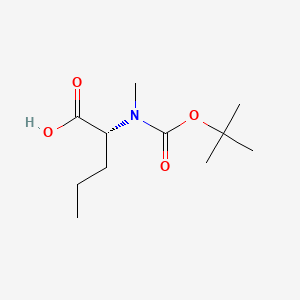

This compound is an organic compound with the chemical formula C11H21NO4. It contains a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of D-norvaline , which is a non-canonical amino acid. The methyl substitution at the nitrogen atom enhances its lipophilicity and influences its interaction with biological systems.

Target and Mode of Action

The Boc protecting group serves as a protective agent for amines during peptide synthesis, allowing for selective reactions without interference from the amino group. This protection is crucial for synthesizing complex peptides where precise control over functional groups is required. The Boc group can be removed under acidic conditions, facilitating the release of free amino groups for further reaction or incorporation into larger peptide chains.

Biochemical Pathways

This compound participates in various biochemical pathways, primarily related to peptide synthesis and modification. Its stability under basic conditions makes it suitable for reactions that require prolonged exposure to nucleophiles or catalytic hydrogenation. Additionally, it has been shown to influence protein structure and function by serving as a building block in peptide chains.

Applications in Research

This compound is utilized in several key areas of scientific research:

- Peptide Synthesis : It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect amino groups while allowing for selective coupling reactions.

- Drug Development : The compound's role in synthesizing peptide-based drugs has been well-documented, particularly in developing therapeutics that target specific biological pathways.

- Biological Studies : Researchers employ this compound to study enzyme-substrate interactions and protein folding mechanisms. Its incorporation into peptides can provide insights into the stability and activity of various protein structures .

Comparative Analysis with Similar Compounds

A comparison of this compound with other similar compounds highlights its unique properties:

| Compound | Structure Type | Key Features |

|---|---|---|

| Boc-N-methyl-L-norvaline | L-isomer variant | Similar protective properties |

| Boc-N-methyl-D-leucine | Different side chain | Used in similar applications but with distinct properties |

| Boc-N-methyl-D-valine | Different side chain | Exhibits different biological activities due to structural variations |

This compound stands out due to its specific stereochemistry (D-isomer) and methyl substitution, which contribute to its unique reactivity and applications in peptide chemistry.

Case Study 1: Peptide Stability Enhancement

In a study examining the effects of non-canonical amino acids on peptide stability, this compound was incorporated into a cyclic peptide framework. The results indicated that peptides containing this compound exhibited enhanced resistance to proteolytic degradation compared to their canonical counterparts. This finding suggests potential applications in developing more stable therapeutic peptides .

Case Study 2: Inhibition Studies

Research involving this compound has demonstrated its utility as a tool for studying protease specificity. By substituting traditional amino acids with this compound, researchers were able to elucidate mechanisms of protease inhibition, providing insights into enzyme function and potential therapeutic targets .

Propiedades

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-6-7-8(9(13)14)12(5)10(15)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMXBPUTGXWAGA-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.